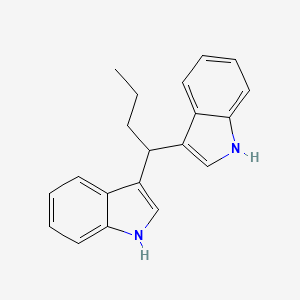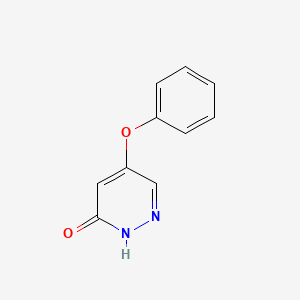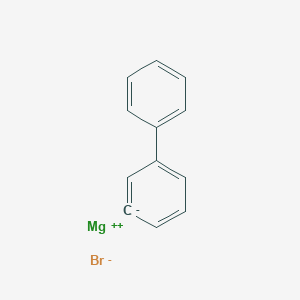
3,3'-(butane-1,1-diyl)bis(1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,3'-(butane-1,1-diyl)bis(1H-indole) is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The structure of 3,3'-(butane-1,1-diyl)bis(1H-indole) consists of two indole moieties connected by a butyl chain, making it a unique and interesting compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-(butane-1,1-diyl)bis(1H-indole) can be achieved through several methods. One common approach involves the alkylation of indole with a suitable butyl halide under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, followed by the addition of the butyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,3'-(butane-1,1-diyl)bis(1H-indole) may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
化学反応の分析
Types of Reactions
3,3'-(butane-1,1-diyl)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitrated or halogenated indole derivatives.
科学的研究の応用
3,3'-(butane-1,1-diyl)bis(1H-indole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
作用機序
The mechanism of action of 3,3'-(butane-1,1-diyl)bis(1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
3-(1H-indol-3-yl)pyrrolidine-2,5-dione: Studied for its affinity for serotonin receptors
Uniqueness
3,3'-(butane-1,1-diyl)bis(1H-indole) is unique due to its dual indole moieties connected by a butyl chain, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
特性
分子式 |
C20H20N2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
3-[1-(1H-indol-3-yl)butyl]-1H-indole |
InChI |
InChI=1S/C20H20N2/c1-2-7-14(17-12-21-19-10-5-3-8-15(17)19)18-13-22-20-11-6-4-9-16(18)20/h3-6,8-14,21-22H,2,7H2,1H3 |
InChIキー |
YJCSYGCYBUOJMI-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Amino-1-[n-propylamino(thiocarbonyl)]-1H-1,2,4-triazole](/img/structure/B8351632.png)








